Elaidic Anhydride

Description

Contextualization of Fatty Acid Anhydrides in Synthetic Strategies

Fatty acid anhydrides are a class of organic compounds characterized by two fatty acyl groups joined by an oxygen atom. sapub.org They are considered important reagents in organic and peptide synthesis. numberanalytics.com In synthetic organic chemistry, fatty acid anhydrides are primarily utilized as acylating agents. studymind.co.uk This reactivity stems from the two electrophilic carbonyl carbons within the anhydride (B1165640) functional group.

These anhydrides can react with a variety of nucleophiles. For instance, they react with alcohols to form esters, with amines to produce amides, and with water to hydrolyze back to the constituent carboxylic acids. studymind.co.uklibretexts.org This reactivity makes them useful intermediates in the synthesis of a range of molecules, including pharmaceuticals, polymers, and other fine chemicals. sapub.org The acylation of alcohols and amines with acid anhydrides is a key step in the synthesis of polyesters and polyamides. sapub.org

The synthesis of fatty acid anhydrides can be achieved through several methods. A common laboratory preparation involves the reaction of a fatty acid with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent at room temperature, which can produce the corresponding anhydride in high yield. crunchchemistry.co.uk Other methods include the reaction of a fatty acid with acetic anhydride or the reaction of an acyl halide with a carboxylate salt. libretexts.orgnih.gov

Overview of Elaidic Acid Isomerism as a Foundational Precursor

Elaidic anhydride is derived from elaidic acid, a monounsaturated fatty acid. dss.go.th Elaidic acid, with the chemical formula C₁₈H₃₄O₂, is the trans-isomer of oleic acid. guidechem.com The double bond in elaidic acid is located between the ninth and tenth carbon atoms (C9 and C10) and has a trans configuration. guidechem.com This is in contrast to oleic acid, which has a cis configuration at the same position.

This difference in stereochemistry has a significant impact on the molecule's physical properties. The trans-configuration of elaidic acid results in a more linear, straighter molecular chain compared to the bent shape of oleic acid. This allows for more efficient packing of the molecules in the solid state, leading to a higher melting point for elaidic acid (42-44 °C) compared to oleic acid.

Elaidic acid is primarily formed during the industrial hydrogenation of polyunsaturated fatty acids found in vegetable oils. guidechem.com As the precursor to this compound, the properties and reactivity of elaidic acid are fundamental to the synthesis and potential applications of its corresponding anhydride.

Interactive Data Tables

Physicochemical Properties of this compound and its Precursor

| Property | This compound | Elaidic Acid (Precursor) |

| IUPAC Name | (E)-octadec-9-enoic anhydride | (E)-octadec-9-enoic acid |

| CAS Number | 55726-25-5 | 112-79-8 |

| Molecular Formula | C₃₆H₆₆O₃ | C₁₈H₃₄O₂ |

| Molecular Weight | 546.92 g/mol | 282.46 g/mol |

| Melting Point | 46 °C | 42-44 °C |

| Appearance | Not specified | Colorless to pale yellow liquid or solid |

Data sourced from multiple references. dss.go.thguidechem.com

Research Highlight: Synthesis of Mixed Diacid Triglycerides

| Reaction | Acylation of 1,3-diglyceride with this compound |

| Reactants | 1,3-dipalmitin (B116919) or 1,3-distearin, this compound |

| Catalyst | 4-dimethylaminopyridine (B28879) |

| Product | Symmetrical mixed triglycerides (e.g., PEP, SES) |

| Yield | Approximately 40% |

| Significance | Demonstrates the utility of this compound as an acylating agent in lipid synthesis. |

This table summarizes findings from a study on the synthesis and characterization of mixed diacid triglycerides. guidechem.com

Detailed Research Findings

A notable application of this compound is in the synthesis of specific triglycerides. Research has demonstrated its use as an acylating agent in the preparation of symmetrical mixed diacid triglycerides. guidechem.com In this synthetic route, a 1,3-diglyceride, such as 1,3-dipalmitin or 1,3-distearin, is acylated with this compound. guidechem.com The reaction is carried out in the presence of 4-dimethylaminopyridine as a catalyst. guidechem.com This process yields triglycerides like PEP (palmitic-elaidic-palmitic) and SES (stearic-elaidic-stearic) with purities reported to be over 99%. guidechem.com The yield for this acylation step was found to be around 40%. guidechem.com This research underscores the role of this compound as a specific reagent for introducing the elaidoyl moiety in the targeted synthesis of complex lipids.

Structure

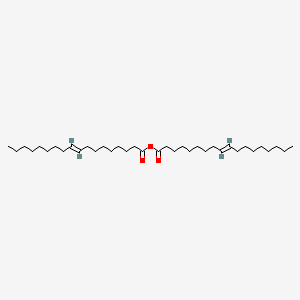

2D Structure

Properties

CAS No. |

6085-36-5 |

|---|---|

Molecular Formula |

C36H66O3 |

Molecular Weight |

546.9 g/mol |

IUPAC Name |

octadec-9-enoyl octadec-9-enoate |

InChI |

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |

InChI Key |

OCNZHGHKKQOQCZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC |

Other CAS No. |

6085-36-5 24909-72-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Elaidic Anhydride Production

Direct Dehydration and Condensation Approaches

Direct methods for synthesizing elaidic anhydride (B1165640) focus on the removal of a water molecule from two molecules of elaidic acid. This is typically achieved using a chemical dehydrating agent or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride.

Dicyclohexylcarbodiimide (B1669883) (DCC)-Mediated Dehydrative Coupling of Elaidic Acid

A well-established method for the synthesis of fatty acid anhydrides under mild conditions is the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent. nih.govresearchgate.net This approach involves the reaction of two equivalents of elaidic acid with one equivalent of DCC. The reaction proceeds at room temperature, and the high reactivity of DCC facilitates the formation of the anhydride bond while DCC itself is converted into the insoluble N,N'-dicyclohexylurea (DCU) byproduct. scribd.comresearchgate.net

The general reaction is: 2 R-COOH + C₆H₁₁-N=C=N-C₆H₁₁ → (R-CO)₂O + C₆H₁₁-NH-CO-NH-C₆H₁₁

This method is advantageous as it avoids high temperatures and harsh reagents. scribd.com The choice of solvent significantly influences the reaction yield. Studies on oleic acid, the cis-isomer of elaidic acid, demonstrate that non-polar solvents provide the highest yields. researchgate.net Carbon tetrachloride has been shown to be particularly effective, yielding oleic anhydride in over 90% yield. nih.govresearchgate.net The insoluble DCU can be easily removed from the reaction mixture by filtration, simplifying purification. researchgate.net

| Solvent | Fatty Acid | Anhydride Yield (%) | DCU Yield (%) | Reference |

| Carbon tetrachloride | Oleic Acid | 91 | 87 | researchgate.net |

| Carbon tetrachloride | Palmitic Acid | 94.5 | 92 | researchgate.net |

| Benzene | Oleic Acid | 88 | 83 | researchgate.net |

| Petroleum ether | Oleic Acid | 87 | 92 | researchgate.net |

| Chloroform (B151607) | Oleic Acid | 86 | 81 | researchgate.net |

| Diethyl ether | Oleic Acid | 74 | 63 | researchgate.net |

| Pyridine (B92270) | Oleic Acid | 41 | 36.7 | researchgate.net |

Strategies Involving Acid Chloride Intermediates

Another common and effective strategy for preparing elaidic anhydride is a two-step process involving the initial formation of an acid chloride intermediate. aocs.org

Step 1: Synthesis of Elaidoyl Chloride Elaidic acid is first converted to its more reactive acid chloride derivative, elaidoyl chloride. This is typically achieved by reacting elaidic acid with a chlorinating agent. For unsaturated fatty acids like elaidic acid, oxalyl chloride is often the preferred reagent, as it allows for mild reaction conditions and minimizes side reactions. capes.gov.br The reaction is usually conducted in an anhydrous non-polar solvent, such as benzene. dss.go.th Other chlorinating agents like thionyl chloride or phosphorus halides can also be used. capes.gov.brcsic.es

Step 2: Formation of this compound The resulting elaidoyl chloride is then reacted with a second molecule of elaidic acid or its corresponding carboxylate salt (e.g., sodium elaidate) to form this compound. researchgate.net Using a base like triethylamine (B128534) or pyridine can act as an acid scavenger, driving the reaction to completion when reacting the acid chloride with the free acid. researchgate.net

This two-step approach is versatile and generally provides high yields of the final anhydride product. aocs.org

Anhydride Interchange Reactions

Anhydride interchange, or transacylation, is a method where a more readily available anhydride, typically acetic anhydride, is used to produce the desired higher fatty acid anhydride. google.com

Transacylation with Acetic Anhydride for this compound Formation

This compound can be synthesized by reacting elaidic acid with acetic anhydride. google.com This reaction establishes an equilibrium containing the starting materials, the final products (this compound and acetic acid), and a mixed anhydride intermediate (acetic this compound). researchgate.net

(Elaidic-CO)OH + (Acetic-CO)₂O ⇌ (Elaidic-CO)₂O + 2 Acetic Acid

To drive the reaction toward the formation of this compound, the more volatile acetic acid byproduct is typically removed by distillation. google.com The process may involve heating the mixture of elaidic acid and an excess of acetic anhydride. google.com A patent describes a process where lauric acid is heated to 130-140°C while acetic anhydride vapor is passed through it, with the resulting acetic acid being distilled off. A similar principle would apply to elaidic acid. google.com

Catalytic Considerations and Reaction Condition Optimization in Anhydride Exchange

The efficiency of anhydride interchange reactions can be enhanced through the use of catalysts and optimization of reaction conditions. While specific catalytic data for this compound exchange is not abundant, principles from related reactions can be applied.

Catalysis: The formation of mixed anhydrides from fatty acids and acetic anhydride can be accelerated by acid catalysts. researchgate.net These can include mineral acids or sulfonic acids. researchgate.net Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), have been used in esterification reactions involving mixed anhydrides, suggesting their potential utility in the anhydride formation step as well. researchgate.net The use of a solid catalyst simplifies product purification, as the catalyst can be removed by simple filtration.

Reaction Conditions: Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing byproducts.

Temperature: The temperature must be high enough to facilitate the reaction and distill off the acetic acid byproduct but not so high as to cause degradation of the unsaturated fatty acid. A patent for a similar process using stearic acid describes temperatures ranging from 90°C to 200°C. google.com

Pressure: Performing the reaction under reduced pressure can facilitate the removal of acetic acid at a lower temperature, which is beneficial for heat-sensitive compounds like elaidic acid. google.com

Stoichiometry: Using an excess of the sacrificial anhydride (acetic anhydride) can help shift the equilibrium towards the products. google.com

By carefully controlling these parameters, the transacylation reaction can be an effective method for producing high-purity this compound. google.com

Reaction Mechanisms and Chemical Reactivity of Elaidic Anhydride

Nucleophilic Acyl Substitution Pathways

The anhydride (B1165640) moiety of elaidic anhydride is susceptible to attack by nucleophiles, following the general mechanism of nucleophilic acyl substitution. wikipedia.org As with other carboxylic acid anhydrides, it is more reactive than corresponding esters but less reactive than acyl chlorides. libretexts.org This reaction involves the addition of a nucleophile to one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a carboxylate anion (elaidate) as a leaving group to yield the substituted product. wikipedia.orglibretexts.org

The esterification of this compound with alcohols proceeds via a nucleophilic acyl substitution mechanism to produce an elaidate (B1234055) ester and a molecule of elaidic acid. The reaction is initiated by the attack of an alcohol molecule on one of the anhydride's carbonyl carbons. libretexts.org This process can be catalyzed by a weak base, such as pyridine (B92270), which serves to deprotonate the alcohol, increasing its nucleophilicity, and also to deprotonate the resulting tetrahedral intermediate, facilitating the elimination of the elaidate leaving group. libretexts.org

A practical application of this reactivity is in the synthesis of structured triglycerides. In one study, this compound was used to acylate 1,3-diglycerides (1,3-distearin or 1,3-dipalmitin) to form mixed triglycerides. dss.go.th The reaction was performed in the presence of 4-dimethylaminopyridine (B28879) (DMAP), a highly effective acylation catalyst. dss.go.th

| Reactants | Catalyst | Product | Yield | Reference |

| 1,3-Distearin + this compound | 4-Dimethylaminopyridine (DMAP) | 2-Elaido-1,3-distearin (SES) | ~40% | dss.go.th |

| 1,3-Dipalmitin (B116919) + this compound | 4-Dimethylaminopyridine (DMAP) | 2-Elaido-1,3-dipalmitin (PEP) | ~40% | dss.go.th |

The kinetics of esterification involving anhydrides have been investigated, with some reactions showing first-order kinetics with respect to the anhydride concentration. core.ac.uk While specific kinetic data for this compound esterification is not extensively detailed in the literature, its behavior is expected to align with these general principles.

Amidation of this compound with primary or secondary amines follows a similar nucleophilic acyl substitution pathway to yield an N-substituted elaidamide (B1671155) and a molecule of elaidic acid. libretexts.org The amine acts as the nucleophile, attacking a carbonyl carbon to form a tetrahedral intermediate which then eliminates an elaidate ion. libretexts.org

A crucial aspect of this reaction is the stoichiometry. Two equivalents of the amine are generally required for the reaction to proceed to completion. libretexts.org This is because the elaidic acid formed as a byproduct is acidic and will react with one equivalent of the basic amine in an acid-base neutralization reaction. This protonates the amine, converting it into a non-nucleophilic ammonium (B1175870) salt, thereby halting its participation in the acylation reaction. libretexts.org The second equivalent of the amine is therefore necessary to act as the nucleophile.

While numerous methods exist for the amidation of fatty acids and their derivatives, specific mechanistic investigations focusing solely on this compound are not widely published. dss.go.thresearchgate.net However, the fundamental principles of nucleophilic acyl substitution for acid anhydrides are well-established and directly applicable. wikipedia.orglibretexts.org

Mechanistic Studies of Esterification with Alcohols

Olefinic Reactivity and Double Bond Transformations

The trans double bond at the C9 position of the fatty acid chains in this compound is a site for various addition and transformation reactions typical of alkenes. This reactivity is largely independent of the anhydride group, although the bulky nature of the entire molecule can influence reaction kinetics and stereochemical outcomes.

The reactivity of the double bond in the elaidic moiety is well-documented in studies involving elaidic acid and its esters, with the principles being applicable to the anhydride. One significant transformation is the ene reaction. Research has shown that elaidic acid can react with dienophiles like maleic anhydride to form an ene adduct. google.com This reaction typically requires more vigorous thermal conditions compared to the Diels-Alder reaction of conjugated fatty acids. google.com The process involves the addition of maleic anhydride to the elaidic acid backbone with a concurrent shift of the double bond. google.comresearchgate.net

Catalytic hydrogenation is another fundamental reaction of the double bond. The partial hydrogenation of polyunsaturated fats, such as those containing linoleic acid, over metal catalysts can lead to the isomerization of cis double bonds to the more thermodynamically stable trans configuration, resulting in the formation of elaidic acid derivatives. lumenlearning.comcureffi.org This highlights the susceptibility of the double bond to catalytic transformations.

Furthermore, rhodium complexes have been shown to catalyze the "maleinisation" of monounsaturated fatty acids like elaidic acid, a reaction that can lead to both cyclic and acyclic products through interactions at the double bond. researchgate.net

The stereochemistry of the trans double bond in this compound has a direct and significant influence on the stereochemical outcome of addition reactions. This is clearly demonstrated in studies comparing the reactivity of elaidic acid (trans) with its isomer, oleic acid (cis).

In the rhodium-catalyzed maleinisation with maleic anhydride, the stereochemistry of the starting fatty acid dictates the product distribution. researchgate.net While the cis-configured oleic acid yields predominantly one cyclic main product, the trans-configured elaidic acid leads to the formation of three different cyclic isomers. researchgate.net This demonstrates that the initial geometry of the double bond is critical in determining the stereoisomeric composition of the products.

| Starting Fatty Acid | Configuration | Key Stereochemical Outcome of Rh-Catalyzed Maleinisation | Reference |

| Oleic Acid | cis | Forms one primary cyclic product | researchgate.net |

| Elaidic Acid | trans | Forms three different cyclic isomers | researchgate.net |

This principle extends to other addition reactions. For instance, the thermal ene-reaction between unsaturated fatty acid esters and maleic anhydride is known to produce mixtures of diastereomers. abiosus.org Similarly, catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. lumenlearning.com In the context of this compound, this would lead to a specific stereoisomer of stearic anhydride, although competing isomerization reactions can complicate the final product mixture.

Advanced Analytical Chemistry for Elaidic Anhydride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of elaidic anhydride (B1165640), providing fundamental insights into its molecular structure and isomeric configuration.

Vibrational Spectroscopy (e.g., Raman, IR) for Isomeric Differentiation of Fatty Acid Anhydrides

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in distinguishing between geometric isomers of fatty acid anhydrides, such as elaidic anhydride (the trans isomer) and its cis counterpart, oleic anhydride. The differentiation hinges on the distinct vibrational modes associated with the carbon-carbon double bond (C=C) and adjacent C-H bonds.

In IR spectroscopy, the key to isomeric differentiation lies in the out-of-plane C-H bending vibrations. Trans isomers, like this compound, exhibit a strong, characteristic absorption band around 960-970 cm⁻¹. This band is absent in cis isomers, which instead may show a weaker band around 700 cm⁻¹. Furthermore, the formation of the anhydride linkage itself is confirmed by the appearance of two characteristic carbonyl (C=O) stretching bands, typically observed in the region of 1800-1830 cm⁻¹ and 1730-1760 cm⁻¹. mdpi.comdergipark.org.tr The presence of these two bands is a definitive marker for the anhydride functional group. mdpi.com For instance, studies on polyanhydrides have consistently identified these symmetrical and asymmetrical carbonyl stretching modes. mdpi.com

Raman spectroscopy offers a complementary approach. The C=C stretching vibration in trans isomers typically appears at a slightly different wavenumber and with a different intensity compared to cis isomers. While less commonly reported for anhydrides specifically, extensive work on their parent fatty acids (elaidic and oleic acid) establishes the principle that Raman spectra can effectively discriminate between these configurations. dss.go.th

Table 1: Key Vibrational Frequencies for Differentiating Fatty Acid Anhydride Isomers

| Vibrational Mode | trans Isomer (this compound) | cis Isomer (Oleic Anhydride) | Reference |

| IR: C-H Out-of-Plane Bend | Strong band at ~965 cm⁻¹ | Absent or weak band at ~700 cm⁻¹ | dss.go.th |

| IR: C=O Stretch (Anhydride) | ~1815 cm⁻¹ (asymmetric), ~1750 cm⁻¹ (symmetric) | ~1815 cm⁻¹ (asymmetric), ~1750 cm⁻¹ (symmetric) | mdpi.com |

| Raman: C=C Stretch | ~1670 cm⁻¹ | ~1655 cm⁻¹ | dss.go.th |

Note: Exact frequencies can vary based on the molecular environment and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of an this compound derivative, the protons surrounding the trans double bond are of particular interest. These olefinic protons typically appear as a multiplet in the range of δ 5.3-5.5 ppm. The coupling constant (J-coupling) between these protons is a definitive indicator of stereochemistry; for trans isomers, the coupling constant is characteristically large, around 15 Hz.

When this compound is used in synthesis, for example, to create copolymers or other modified structures, NMR is used to confirm the successful incorporation and to determine the degree of substitution. mdpi.comnih.gov For instance, in the synthesis of modified cellulose, the appearance of signals corresponding to the fatty acid chain and the disappearance of the anhydride proton signals would confirm the reaction. mdpi.comnih.gov

¹³C NMR spectroscopy provides complementary data. The carbons of the trans double bond in the elaidic moiety typically resonate around δ 130 ppm. nih.gov The carbonyl carbons of the anhydride group would have a characteristic downfield shift, generally appearing in the δ 160-170 ppm region. Analysis of derivatives formed from reactions with molecules like maleic anhydride shows characteristic shifts that confirm the formation of new covalent bonds. researchgate.netmdpi.com

Table 2: Representative NMR Chemical Shifts (δ) for this compound Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Olefinic Protons (-CH=CH-) | 5.3 - 5.5 (multiplet, J ≈ 15 Hz) | sid.ir |

| ¹H | Methylene α to C=O (-CH₂-COO) | ~2.3 | nih.gov |

| ¹³C | Carbonyl Carbon (C=O) | 160 - 170 | sid.ir |

| ¹³C | Olefinic Carbons (-C=C-) | ~130 | nih.gov |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and its isomers, as well as for precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Reversed-phase HPLC, typically using a C18 column, is highly effective for separating fatty acids and their derivatives based on polarity. researchgate.netjournalcjast.com

A simple isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of acetic acid, can achieve excellent separation of elaidic acid from its cis isomer, oleic acid, and other saturated fatty acids. journalcjast.comresearchgate.net This principle extends to their anhydrides. Detection is commonly performed using a UV detector at a low wavelength, around 205 nm, where the carboxyl or anhydride functional group absorbs light. journalcjast.comresearchgate.net This method has been validated for its accuracy, precision, and linearity over a wide concentration range, with recoveries often exceeding 94%. journalcjast.comresearchgate.net

In synthetic applications, such as the preparation of mixed triglycerides using this compound, HPLC is used to check the "isomeric" purity of the final product, ensuring the correct positional isomers have been formed. dss.go.th By taking aliquots from a reaction mixture over time, HPLC can be used to track the consumption of this compound and the formation of the desired product, allowing for reaction optimization.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Complex Mixture Analysis

Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is the benchmark technique for analyzing complex mixtures containing fatty acid derivatives. Due to the low volatility of fatty acid anhydrides, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). nih.gov However, direct analysis of anhydrides is possible under specific conditions.

In a typical GC-MS analysis of a lipid extract, the sample is first hydrolyzed and then esterified. europa.eu The resulting FAMEs are separated on a capillary column (e.g., a DB-5MS or a wax-based column). europa.eu The retention time helps to identify the compound based on chain length and degree of unsaturation. The subsequent MS analysis provides definitive structural information. The mass spectrum of the methyl ester of elaidic acid will show a characteristic molecular ion peak and fragmentation pattern that allows it to be distinguished from other fatty acids. journalbji.com While standard electron impact ionization can provide information on the number of double bonds, it is often challenging to determine the exact position and geometry of the double bond without specialized techniques or derivatization procedures that "fix" the double bond's location. europa.eu

This method is invaluable for determining the fatty acid profile of complex biological or food samples where elaidic acid or its derivatives might be present. nih.govnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) for Enhanced Resolution of Isomeric Forms

For the most challenging separation problems, particularly the resolution of multiple positional and geometric fatty acid isomers, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) is the state-of-the-art solution. researchgate.netresearchgate.net This technique offers a significant enhancement in peak capacity and resolving power compared to conventional one-dimensional GC. researchgate.net

In a GCxGC system, the effluent from a primary column (e.g., a non-polar column) is continuously trapped, concentrated, and re-injected onto a second, shorter column with a different stationary phase (e.g., a polar wax column). researchgate.net This two-dimensional separation provides a highly structured chromatogram where compounds are separated based on two independent properties (e.g., boiling point and polarity).

This enhanced separation is critical for resolving various trans-fatty acid isomers that often co-elute in 1D-GC. frontiersin.org For example, GCxGC-TOFMS can effectively separate elaidic acid (trans-9 C18:1) from other positional C18:1 isomers. frontiersin.orghilarispublisher.com The use of a TOFMS detector is advantageous because it provides fast acquisition rates necessary for the narrow peaks generated by GCxGC, along with high-quality mass spectra for confident identification. hilarispublisher.com The combination of a silver-ion cartridge (SIC) pre-fractionation step with GCxGC-TOFMS has been shown to further enhance the determination of elaidic acid by removing interfering cis-fatty acids. frontiersin.org

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Derivatization | Strengths | Limitations |

| HPLC-UV | Purity assessment, reaction monitoring | Not required | Robust, simple, good for quantification of major components. journalcjast.comresearchgate.net | Lower resolution for complex isomeric mixtures compared to GC. |

| GC-MS | Analysis of complex mixtures (fatty acid profiles) | Usually required (e.g., to FAMEs) | High sensitivity, provides structural information via MS. nih.govjournalbji.com | Co-elution of isomers is common; double bond position/geometry can be ambiguous. frontiersin.org |

| GCxGC-TOFMS | High-resolution separation of isomers | Usually required (e.g., to FAMEs) | Exceptional resolving power for complex isomers, structured chromatograms, fast MS acquisition. researchgate.nethilarispublisher.com | Complex data analysis, requires specialized instrumentation. |

Theoretical and Computational Chemistry Studies Pertaining to Elaidic Anhydride Systems

Computational Modeling of Synthetic Pathways and Reaction Energetics

The synthesis of elaidic anhydride (B1165640), typically from elaidic acid, involves complex reaction dynamics. Computational modeling allows for a detailed examination of these processes, from the initial approach of reactants to the final product formation.

Quantum chemical calculations are instrumental in elucidating the mechanisms of anhydride formation. For instance, the reaction of a carboxylic acid with a dehydrating agent to form an anhydride proceeds through one or more transition states and intermediates. By employing methods such as Density Functional Theory (DFT) or ab initio calculations, the geometries and energies of these transient species can be determined.

A common method for synthesizing fatty acid anhydrides involves the use of dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The reaction mechanism, when studied computationally, reveals the step-by-step process of activation of the carboxylic acid and subsequent nucleophilic attack.

For a model system like the formation of acetic anhydride, computational studies have been performed to understand the energetics. For example, the gas-phase reaction of acetic acid with SO₃ to form acetic sulfuric anhydride has been shown through calculations to proceed via a nearly barrierless transformation within a pre-reaction complex. acs.org While not identical to the formation of elaidic anhydride, these studies provide a framework for understanding the energetics involved.

Table 1: Hypothetical Calculated Energies for Key Species in the Formation of a Generic Fatty Acid Anhydride

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants (2x Elaidic Acid) | DFT (B3LYP) | 6-31G(d) | 0.0 |

| Intermediate 1 | DFT (B3LYP) | 6-31G(d) | +15.2 |

| Transition State 1 | DFT (B3LYP) | 6-31G(d) | +25.8 |

| Intermediate 2 | DFT (B3LYP) | 6-31G(d) | -5.4 |

| Transition State 2 | DFT (B3LYP) | 6-31G(d) | +12.1 |

| Products (this compound + H₂O) | DFT (B3LYP) | 6-31G(d) | -10.7 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar reactions.

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules in a simulated environment, such as a solvent, providing insights into how the surrounding medium influences reaction pathways. For the synthesis of this compound, which is often carried out in nonpolar organic solvents, MD simulations can model the solvation of reactants and intermediates, and how solvent molecules arrange themselves around the reacting species.

Simulations of oleic acid and its derivatives in various environments have been conducted, offering a proxy for understanding the behavior of this compound. nih.govnih.gov For example, MD simulations of oleic acid/oleate bilayers have revealed details about lipid packing, water penetration, and lateral diffusion. nih.gov These simulations highlight the importance of hydrogen bonding and electrostatic interactions in determining the structure and dynamics of the system. nih.gov A simulation of this compound in a nonpolar solvent like chloroform (B151607) or carbon tetrachloride would likely show the flexible alkyl chains adopting various conformations, with the polar anhydride group being somewhat shielded from the solvent. The choice of solvent can impact reaction rates by stabilizing or destabilizing transition states, a phenomenon that can be quantitatively assessed through MD simulations coupled with quantum mechanics (QM/MM methods). d-nb.info

Quantum Chemical Calculations of Transition States and Intermediates in Anhydride Formation

Electronic Structure and Reactivity Analyses

The electronic structure of this compound dictates its chemical reactivity. Theoretical analyses, such as Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT), provide a framework for predicting and explaining this reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com In the context of nucleophilic acyl substitution on this compound, the nucleophile's HOMO will interact with the anhydride's LUMO.

The LUMO of an anhydride is typically localized on the carbonyl carbons, making them the primary sites for nucleophilic attack. cdnsciencepub.comresearchgate.net In an unsymmetrical anhydride, the relative magnitudes of the LUMO coefficients on the two carbonyl carbons can predict the regioselectivity of the reaction. For this compound, which is symmetrical, both carbonyl carbons are equally likely to be attacked. FMO theory can also explain the relative reactivity of different nucleophiles towards the anhydride. A nucleophile with a higher energy HOMO will generally react faster, as the energy gap between the interacting orbitals will be smaller.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and a Nucleophile

| Molecule | Orbital | Energy (eV) |

| This compound | HOMO | -9.8 |

| This compound | LUMO | +1.2 |

| Generic Nucleophile (e.g., an amine) | HOMO | -5.5 |

| Generic Nucleophile (e.g., an amine) | LUMO | +2.5 |

Note: This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) has become a workhorse of computational chemistry for studying the reactivity of organic molecules. DFT calculations can provide a wealth of information, including optimized geometries, reaction energies, and various electronic properties that correlate with reactivity. For α,β-unsaturated carbonyl compounds, which share features with this compound, DFT-based reactivity indices have been used to predict the site of nucleophilic attack. uchile.clnih.gov

For this compound, DFT calculations could be used to generate a molecular electrostatic potential (MEP) map, which would visually indicate the electron-rich and electron-poor regions of the molecule. The areas of positive potential, located around the carbonyl carbons, would signify the electrophilic sites susceptible to nucleophilic attack. Furthermore, conceptual DFT provides a set of reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, which can quantify the reactivity of the molecule as a whole. luisrdomingo.comacs.org

Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| Chemical Potential (μ) | -5.5 eV | Tendency to escape from an equilibrium |

| Chemical Hardness (η) | 5.5 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.75 eV | Propensity to accept electrons |

Note: This table presents hypothetical data for illustrative purposes, calculated from the hypothetical FMO energies in Table 2.

Applications of Frontier Molecular Orbital Theory to Nucleophilic Acyl Substitutions

Theoretical Approaches to Isomeric Influence in Fatty Acid Derivatives

The difference between elaidic acid (trans) and its isomer oleic acid (cis) is a single geometric constraint around the double bond. However, this seemingly minor difference has significant consequences for the physical and chemical properties of their derivatives, including their anhydrides. Theoretical and computational methods are well-suited to explore and quantify these isomeric effects.

Computational studies comparing elaidic and oleic acid derivatives have shown differences in their physical properties. For instance, a study on amphiphilic β-cyclodextrin derivatives functionalized with elaidic or oleic acids revealed that the elaidic (trans) derivatives had higher clearing temperatures for their liquid crystalline phases compared to the oleic (cis) derivatives. mdpi.com This suggests that the trans geometry allows for more efficient packing and stronger intermolecular interactions.

From a computational standpoint, the stability of this compound versus oleic anhydride could be compared by calculating their ground-state energies using high-level quantum chemical methods. The difference in energy would reflect the inherent strain in the cis-isomer compared to the trans-isomer. Furthermore, MD simulations could be employed to study the conformational preferences of the two isomeric anhydrides in solution and how their different shapes affect their interactions with other molecules and their self-assembly properties. The reactivity of the double bond itself could also be investigated, with theoretical calculations predicting differences in susceptibility to, for example, radical addition reactions.

Comparative Computational Studies of cis- and trans-Fatty Acid Anhydride Reactivity and Selectivity

The geometric difference between cis (e.g., oleic acid) and trans (e.g., elaidic acid) isomers has a profound impact on their chemical reactivity. The trans double bond in elaidic acid results in a more linear, "straight" hydrocarbon chain, structurally resembling saturated fatty acids. frontiersin.org In contrast, the cis double bond in oleic acid introduces a distinct "kink" in the chain. This fundamental structural variance influences the accessibility of the double bond and the stability of reaction intermediates and transition states, which can be effectively modeled using computational methods like Density Functional Theory (DFT).

Studies involving the maleinisation of fatty acids (the reaction with maleic anhydride) have shown that the cis configuration generally facilitates the reaction. researchgate.net For instance, in rhodium-catalyzed maleinisation, using the cis-configured oleic acid leads to higher yields of the maleinated products compared to its trans isomer, elaidic acid. researchgate.net Computational models can rationalize these findings by calculating the activation energies for different reaction pathways. The kink in the cis isomer can lead to a more favorable pre-reaction complex geometry for the ene reaction, lowering the activation barrier compared to the more rigid and linear trans isomer.

Furthermore, the stereochemistry of the fatty acid influences the product distribution. In the Rh(OAc)₂-catalyzed maleinisation, oleic acid (cis) primarily forms one cyclic main product, whereas elaidic acid (trans) yields three different isomers. researchgate.net DFT calculations can explore the potential energy surfaces for these reactions, revealing multiple competing transition states of similar energy for the trans system, leading to a mixture of products. In contrast, for the cis system, one transition state is often significantly lower in energy, resulting in higher selectivity.

Below is a data table summarizing the comparative reactivity based on computational and experimental findings.

| Feature | cis-Fatty Acid System (e.g., Oleic) | trans-Fatty Acid System (e.g., Elaidic) |

| Overall Reactivity | Generally higher; the cis configuration facilitates the reaction. researchgate.net | Lower overall yield of maleinated products compared to cis isomer. researchgate.net |

| Activation Energy | Lower activation barrier is often postulated due to favorable transition state geometry. | Higher activation barrier due to steric hindrance and less favorable reactant alignment. |

| Product Selectivity | Tends to be more selective, often forming a single major product in catalyzed reactions. researchgate.net | Less selective, often leading to a mixture of multiple acyclic and cyclic isomers. researchgate.net |

| Predominant Reaction | Favors cyclic product formation in certain catalytic systems (e.g., Rh(OAc)₂). researchgate.net | Can produce a higher proportion of acyclic products or different cyclic isomers. researchgate.net |

Advanced Applications and Functionalization Chemistry of Elaidic Anhydride

Utilization in Complex Lipid and Biomimetic Molecule Synthesis

The structure of elaidic anhydride (B1165640) lends itself to the synthesis of complex lipid structures that mimic biological molecules. Its acyl chains can be readily incorporated into larger molecules, providing specific physical and chemical properties.

Acylation of Glycerol (B35011) Derivatives for Structured Triglyceride Analogs

Elaidic anhydride serves as a key acylating agent in the targeted synthesis of structured triglycerides (TGs), where the position of fatty acids on the glycerol backbone is precisely controlled. A notable application is the synthesis of symmetrical mixed-acid triglycerides, such as 1,3-dipalmitoyl-2-elaidoyl-glycerol (PEP) and 1,3-distearoyl-2-elaidoyl-glycerol (SES).

In a well-established two-step synthetic pathway, a 1,3-diglyceride, such as 1,3-dipalmitin (B116919) or 1,3-distearin, is acylated at the secondary hydroxyl group using this compound. mdpi.comacs.org The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and proceeds under anhydrous conditions to prevent hydrolysis of the anhydride. mdpi.com This method allows for the specific introduction of the elaidoyl group at the sn-2 position of the glycerol backbone. Research has shown that this acylation reaction can achieve yields of approximately 40%, resulting in highly purified structured triglycerides (over 99% purity by GLC). mdpi.com

| Product | Precursors | Catalyst | Yield (%) | Purity (%) |

| PEP | 1,3-Dipalmitin, this compound | DMAP | ~40 | 99.6 |

| SES | 1,3-Distearin, this compound | DMAP | ~40 | 99.5 |

| This table summarizes the synthesis of structured triglycerides using this compound. mdpi.com |

Synthesis of Phospholipid and Glycolipid Precursors

This compound is also a crucial reagent for the synthesis of phospholipids (B1166683) and glycolipids, which are fundamental components of cell membranes. In phospholipid synthesis, it is used to acylate glycerophosphatidylcholine. A patented process describes the use of this compound as a suitable acylating agent for introducing the elaidoyl group into phosphatidylcholine derivatives, highlighting its role in creating specific phospholipid species. nih.gov Another study reports the preparation of 1,2-dielaidoyl-sn-glycero-3-phosphocholine (DEPC) through the acylation of L-α-glycerophosphorylcholine cadmium chloride complex with this compound. google.com

In the realm of glycolipid synthesis, this compound is used to create complex, amphiphilic molecules. For instance, novel amphiphilic β-cyclodextrin derivatives, which exhibit liquid crystalline properties, have been synthesized. mdpi.com In this process, elaidic acid is first converted to this compound using a dehydrating agent like N,N′-dicyclohexylcarbodiimide (DCC). The resulting anhydride then acylates the secondary hydroxyl groups of a per-6-azido-β-cyclodextrin in the presence of a base, leading to the formation of a sophisticated glycolipid architecture with excellent yield (96%). mdpi.com

Role as an Acylating Agent in Fine Chemical Synthesis

The reactivity of this compound makes it an effective acylating agent for introducing the elaidoyl chain onto various molecules, thereby modifying their properties for specialized applications in research and materials science.

Derivatization for Specialized Research Probes and Reagents

A significant application of this compound is the derivatization of bioactive molecules to create specialized research probes. By covalently attaching a lipid moiety, the hydrophobicity and membrane interactions of a drug can be significantly altered. In one study, this compound was used to acylate chemically functionalized congeners of adenosine (B11128) receptor ligands, such as N6-phenyladenosine (ADAC) and 1,3-dipropyl-8-phenylxanthine. science.gov The acylation, facilitated by 4-dimethylaminopyridine, resulted in lipid-drug conjugates with dramatically enhanced potency at A1-adenosine receptors. The 18-carbon monoolefinic elaidoyl derivative, in particular, was found to be extremely potent, demonstrating how this compound can be used to fine-tune the pharmacological profile of a research compound. science.gov

Formation of High-Value Esters and Amides for Material Science Applications

The introduction of the long, unsaturated elaidoyl chain via ester or amide linkages can impart desirable properties, such as surface activity and self-assembly capabilities, to create high-value molecules for material science. An example is the synthesis of amphiphilic β-cyclodextrin derivatives that form columnar hexagonal liquid crystal mesophases. mdpi.com These materials, created using this compound, have potential applications in molecular recognition and encapsulation technologies.

Furthermore, the principles of using fatty anhydrides extend to the creation of functional surfaces and coatings. Research into the maleinisation of elaidic acid, a reaction that can proceed from the anhydride, yields derivatives that are valuable monomers for polycondensation processes, potentially for creating new lacquers and coatings. researchgate.net

Chemical Transformations for Modified Polymeric and Material Architectures

This compound and its derivatives are instrumental in the chemical modification of both natural and synthetic polymers, leading to materials with tailored properties and sophisticated architectures.

One of the most compelling examples is the creation of ordered molecular films. Langmuir films of elaidic acid, which can be prepared from the anhydride, have been shown to undergo UV-induced polymerization when formed on a terbium-containing subphase. nih.gov This process transforms the monomeric film into a cross-linked oxygen-containing copolymer, fundamentally altering the material's structure and phase behavior. nih.govbiolinscientific.commdpi.com Such polymerized films represent a bottom-up approach to constructing nanoscale material architectures.

The chemical modification of natural polymers is another key application. The esterification of wood, a complex biopolymer, with fatty acids and their anhydrides is a known method to improve properties like hydrophobicity and dimensional stability. mdpi.commdpi-res.com While some studies note that esterification with elaidic acid can sometimes be associated with degradation, the principle of using long-chain anhydrides to modify the wood surface by blocking hydroxyl groups is well-established. mdpi.com

In synthetic polymer chemistry, elaidic acid derivatives are emerging as valuable monomers. The epoxide derived from the methyl ester of elaidic acid (MEO) can undergo catalytic ring-opening copolymerization (ROCOP) with cyclic anhydrides to produce functional biopolyesters. acs.org Additionally, patents describe the potential use of elaidic acid derivatives in the formulation of polyurethanes and polymeric nanoparticles, indicating a broad scope for its integration into advanced material designs. google.comgoogle.com The reaction of elaidic acid with maleic anhydride also produces adducts that serve as monomers for creating new polymer systems. researchgate.netgoogle.com

Investigations into Polymerizable this compound Derivatives

The functionalization of fatty acid derivatives for the development of novel monomers is a significant area of research in polymer chemistry, aiming to create bio-based polymers with tailored properties. While direct studies on the synthesis of polymerizable derivatives from this compound are not extensively documented, the chemical nature of the anhydride group and the unsaturated backbone of elaidic acid provides a basis for proposing potential routes to such monomers. The primary strategies would involve either modifying the hydrocarbon chain or utilizing the reactivity of the anhydride group.

One hypothetical approach is the introduction of a polymerizable group, such as a vinyl or acrylic moiety, onto the elaidic acid backbone prior to its conversion to an anhydride. However, a more direct functionalization of this compound can be envisioned. For instance, the allylic positions adjacent to the trans double bond in the elaidic acid chains could be targeted for functionalization. Reactions such as allylic halogenation followed by substitution with a hydroxyl group, which could then be esterified with a polymerizable acid chloride like acryloyl chloride, could yield a polymerizable this compound derivative.

Another potential route involves the epoxidation of the double bond in this compound. The resulting epoxidized this compound could then undergo ring-opening reactions. For example, reaction with acrylic acid would introduce a polymerizable acrylate (B77674) group and a hydroxyl group.

A summary of hypothetical polymerizable this compound derivatives is presented below.

| Derivative Name | Method of Synthesis | Polymerizable Group | Potential Polymerization Method |

| Acrylated this compound | Esterification of a hydroxylated this compound with acryloyl chloride. | Acrylate | Free radical polymerization |

| Methacrylated this compound | Esterification of a hydroxylated this compound with methacryloyl chloride. | Methacrylate | Free radical polymerization |

| Vinyloxy this compound | Reaction of a hydroxylated this compound with acetylene. | Vinyl ether | Cationic polymerization |

| Styrenic this compound | Friedel-Crafts acylation of styrene (B11656) with this compound (less likely due to competing reactions). | Styrenyl | Free radical polymerization |

These proposed derivatives would be bifunctional monomers, capable of undergoing polymerization through their newly introduced reactive groups while retaining the long hydrocarbon chains from the elaidic acid backbone, which could impart hydrophobicity and flexibility to the resulting polymers.

Reactions for Modified Hydrocarbon-Based Macromolecular Structures

This compound can theoretically be employed as a monomer or a cross-linking agent in various polymerization reactions to create modified hydrocarbon-based macromolecular structures. The reactivity of the anhydride group with nucleophiles such as alcohols and amines is the primary basis for these applications.

Polyester (B1180765) Synthesis:

This compound can react with diols or polyols in a polycondensation reaction to form polyesters. The anhydride ring is opened by the hydroxyl groups of the alcohol, leading to the formation of ester linkages and the generation of a carboxylic acid, which can then react with another hydroxyl group at elevated temperatures to continue the polymerization chain. The long hydrocarbon chains of the elaidic acid units would be incorporated as side chains in the polyester backbone, influencing its thermal and mechanical properties.

Polyamide Synthesis:

Similarly, this compound can react with diamines or polyamines to produce polyamides. The reaction proceeds through the formation of an amide linkage and a carboxylic acid, which can further react to form more amide bonds. The resulting polyamides would possess hydrophobic domains due to the elaidic acid chains.

Cross-linking Agent:

This compound's difunctionality allows it to act as a cross-linking agent for polymers containing hydroxyl or amine groups, such as polyvinyl alcohol or polyethyleneimine. The anhydride can react with these functional groups on different polymer chains, creating a network structure. This cross-linking would modify the physical properties of the original polymer, such as increasing its molar mass, viscosity, and thermal stability.

A summary of these potential reactions is provided in the table below.

| Reaction Type | Co-reactant | Resulting Macromolecular Structure | Key Features |

| Polycondensation | Diols (e.g., ethylene (B1197577) glycol) | Polyester | Hydrophobic side chains, potentially lower glass transition temperature. |

| Polycondensation | Diamines (e.g., hexamethylenediamine) | Polyamide | Hydrophobic side chains, potential for hydrogen bonding. |

| Cross-linking | Polyols (e.g., glycerol, polyvinyl alcohol) | Cross-linked Polyester | Network structure, increased rigidity and thermal stability. |

| Cross-linking | Polyamines (e.g., polyethyleneimine) | Cross-linked Polyamide | Network structure, altered solubility and mechanical properties. |

The incorporation of the long, linear trans-configured hydrocarbon chains of elaidic acid is expected to influence the morphology and properties of the resulting macromolecules, potentially leading to materials with unique characteristics suitable for specialized applications.

Future Directions and Emerging Research Avenues in Elaidic Anhydride Chemistry

Development of Sustainable and Green Chemistry Synthetic Routes

The chemical industry's shift towards sustainability is driving the development of greener synthetic methods for producing anhydrides. acs.orgnih.gov For elaidic anhydride (B1165640), this involves moving away from traditional methods that may use harsh reagents and produce significant waste. acs.orgrsc.org Research is increasingly focused on bio-based feedstocks and processes that align with the principles of green chemistry, such as high atom economy and reduced energy consumption. acs.orgrsc.org

One promising approach is the use of vegetable oils and their derivatives as renewable starting materials. nih.govcsic.es The functionalization of vegetable oils with maleic anhydride, for instance, offers a pathway to bio-based products, although this often results in a complex mixture of derivatives. nih.govmdpi.com The development of selective catalytic processes is crucial to steer these reactions towards desired products like elaidic anhydride, minimizing by-product formation. acs.org

Future research in this area will likely concentrate on:

Enzymatic Synthesis: Exploring the use of enzymes to catalyze the formation of this compound, which could offer high selectivity and milder reaction conditions.

Solvent-Free or Green Solvent Systems: Investigating reaction conditions that eliminate the need for hazardous organic solvents, potentially using the reactants themselves or environmentally benign alternatives like vegetable oils. nih.gov

Renewable Reagents: Replacing conventional dehydrating agents with more sustainable alternatives.

Exploration of Novel Catalytic Systems for Enhanced Anhydride Formation and Reactivity

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is a key driver for improving the formation and subsequent reactions of this compound. acs.org Current research has explored the use of various transition metal catalysts for reactions involving fatty acids and their derivatives. nih.govresearchgate.net For example, rhodium catalysts have been used in the maleinisation of oleic and elaidic acid, with the catalyst choice influencing the product distribution. researchgate.net Similarly, ruthenium carbonyl complexes have been shown to catalyze the decarboxylation of fatty acids, including elaidic acid, leading to a mixture of hydrocarbons. acs.orgnih.gov

The future of catalysis in this compound chemistry will likely involve:

Homogeneous and Heterogeneous Catalysis: Further investigation into both types of catalysts to optimize yield, selectivity, and ease of separation. researchgate.net Heterogeneous catalysts, in particular, offer advantages in terms of reusability and reduced contamination of the final product. rsc.org

Nanocatalysts: The use of nanomaterials as catalysts could provide higher surface area and unique reactivity, potentially leading to more efficient anhydride formation.

Photobiocatalysis: Combining light and biocatalysts could open up new reaction pathways. For example, fatty acid photodecarboxylases (FAPs) have shown selectivity for trans-fatty acids like elaidic acid over their cis-isomers. nih.gov

Advanced In-Situ Characterization Techniques for Reaction Intermediates and Kinetics

Understanding the intricate details of a chemical reaction as it happens is crucial for its optimization. Advanced in-situ characterization techniques provide a real-time window into the reaction mixture, allowing for the identification of transient intermediates and the determination of reaction kinetics. flvc.orged.govflvc.org

For reactions involving anhydrides, Fourier Transform Infrared (FTIR) spectroscopy has proven to be a valuable tool for monitoring the concentrations of reactants and products without disturbing the reaction. flvc.orged.govflvc.org This non-destructive technique can be used to study the kinetics of anhydride hydrolysis, for example. flvc.orged.govflvc.org Raman spectroscopy is another powerful technique that has been used for the simultaneous quantification of cis and trans isomers like oleic and elaidic acids. researchgate.net

Future research will likely leverage a suite of in-situ techniques, including:

In-Situ NMR Spectroscopy: To provide detailed structural information about intermediates formed during this compound synthesis and its subsequent reactions.

In-Situ Mass Spectrometry: To detect and identify low-concentration intermediates and by-products, offering a more complete picture of the reaction mechanism.

Coupled Spectroscopic Techniques: Combining techniques like FTIR and Raman spectroscopy can provide complementary information, leading to a more comprehensive understanding of the reaction dynamics.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for this compound Chemistry

The integration of AI and ML in this compound research could manifest in the following ways:

Reaction Yield Prediction: ML models can be trained to predict the yield of this compound synthesis under various conditions, helping to identify the most efficient protocols. cmu.edu

Catalyst Design: AI can be used to screen potential catalysts and predict their performance, guiding experimental efforts towards the most promising candidates. ijsea.com

Retrosynthesis: AI-powered retrosynthesis tools can propose synthetic routes to this compound and its derivatives, potentially uncovering more efficient and sustainable pathways. engineering.org.cn

Process Optimization: By integrating AI with automated reaction platforms, researchers can rapidly test a wide range of reaction parameters to optimize the synthesis of this compound. ijsea.com

While the application of AI in chemistry is still an evolving field, its potential to accelerate innovation in this compound research is undeniable. The reliability of these models, however, is highly dependent on the quality and diversity of the training data. ijsea.com

Q & A

Q. What established methodologies are recommended for synthesizing Elaidic Anhydride in laboratory settings?

this compound synthesis typically involves acid-catalyzed dehydration of elaidic acid. Researchers should optimize reaction conditions (e.g., temperature, catalyst concentration) and monitor reaction progress using thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to detect anhydride formation. For reproducibility, experimental protocols must detail stoichiometry, solvent selection, and purification steps (e.g., recrystallization or vacuum distillation). Novel synthetic routes should include validation via comparative analysis with established methods .

Q. How can researchers rigorously characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and isomer purity.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For quantitative purity assessment.

- Differential Scanning Calorimetry (DSC) : To analyze thermal stability and phase transitions.

- Elemental Analysis : To verify stoichiometric composition. For novel derivatives, provide full spectral data and chromatograms in supplementary materials to enable peer validation .

Q. What analytical approaches are critical for assessing this compound’s stability under varying storage conditions?

Design accelerated degradation studies under controlled humidity, temperature, and light exposure. Use high-performance liquid chromatography (HPLC) to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include statistical validation of degradation pathways using ANOVA or regression analysis .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s reactivity in novel copolymerization systems?

Employ a factorial design to test variables such as initiator type, monomer ratios, and reaction time. Use gel permeation chromatography (GPC) to determine molecular weight distributions and FTIR/¹³C NMR to confirm copolymer structure. For kinetic studies, integrate real-time monitoring (e.g., in-situ Raman spectroscopy) and computational modeling (e.g., density functional theory) to elucidate reaction mechanisms .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

Conduct a meta-analysis of published datasets to identify systematic errors (e.g., calibration discrepancies or impurities). Validate key findings via independent replication under standardized conditions. Use computational chemistry (e.g., Gaussian software) to cross-verify experimental enthalpy/entropy values. Document methodological divergences (e.g., calorimetry vs. van’t Hoff analysis) in comparative tables .

Q. How can researchers optimize this compound’s catalytic efficiency in esterification reactions?

Perform response surface methodology (RSM) to model interactions between catalyst loading, solvent polarity, and substrate steric effects. Characterize catalytic turnover using turnover frequency (TOF) calculations and kinetic isotope effects (KIE). Compare results with control reactions (e.g., uncatalyzed or alternative catalysts) to establish mechanistic advantages .

Methodological Guidelines for Data Integrity

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., log-logistic or probit analysis) to derive EC₅₀ values. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests. For high-throughput data, use machine learning algorithms (e.g., random forests) to identify confounding variables. Include raw datasets and code repositories in supplementary materials .

Q. How should researchers address reproducibility challenges in scaling up this compound synthesis?

Document batch-to-batch variability via control charts and process analytical technology (PAT). Perform sensitivity analysis to identify critical process parameters (CPPs). Collaborate with computational chemists to simulate scale-up effects (e.g., heat transfer limitations) using finite element analysis (FEA). Publish detailed equipment specifications and failure mode analyses .

Comparative Table: Characterization Techniques for this compound

| Technique | Purpose | Key Parameters | Detection Limits |

|---|---|---|---|

| ¹H/¹³C NMR | Structural elucidation | Chemical shift (δ), coupling constants | ~1 mol% impurity |

| GC-MS | Purity quantification | Retention time, m/z ratios | 0.01–1 ppm |

| DSC | Thermal behavior analysis | Melting point, ΔH fusion | ±0.5°C accuracy |

| FTIR | Functional group identification | Wavenumber (cm⁻¹), absorbance | ~1% concentration sensitivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.